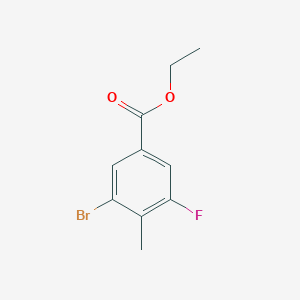

Ethyl 3-bromo-5-fluoro-4-methylbenzoate

Beschreibung

Ethyl 3-bromo-5-fluoro-4-methylbenzoate (CAS: 1262396-04-2) is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀BrFO₂. This compound features a bromine atom at position 3, a fluorine atom at position 5, and a methyl group at position 4 on the benzoate ring, with an ethyl ester functional group. Such substitutions confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

ethyl 3-bromo-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUNNYTSVTMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-fluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-4-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.

Industrial Production Methods

In industrial settings, the production of ethyl 3-bromo-5-fluoro-4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-5-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidation reactions.

Major Products Formed

Substitution: Products include ethyl 3-azido-5-fluoro-4-methylbenzoate or ethyl 3-thiocyanato-5-fluoro-4-methylbenzoate.

Reduction: The major product is 3-bromo-5-fluoro-4-methylbenzyl alcohol.

Oxidation: The major product is 3-bromo-5-fluoro-4-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-5-fluoro-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-5-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Ester Group Variations

- Methyl 3-Bromo-5-Fluoro-4-Methylbenzoate (CAS: 1533932-57-8): This analog replaces the ethyl ester with a methyl group. It has a molecular weight of 247.061 g/mol and a purity >97% .

- tert-Butyl 2-Bromo-5-Fluorobenzoate (CAS: 1263281-14-6) :

The bulky tert-butyl ester increases steric hindrance and lipophilicity, which may enhance metabolic stability in drug candidates but complicate crystallization .

Substituent Position Variations

- Ethyl 2-Bromo-4-Fluorobenzoate (CAS: 651341-68-3) :

Bromine and fluorine are positioned at 2 and 4, respectively. This regioisomer exhibits a similarity score of 0.95 to the target compound, suggesting comparable electronic effects but distinct steric interactions in molecular recognition .

Additional Substituents

- Methyl 2-Bromo-4-Fluoro-6-Methylbenzoate (CAS: A194450) :

An extra methyl group at position 6 introduces steric hindrance, which could impede enzymatic degradation or receptor binding in biological systems .

Data Tables: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Biologische Aktivität

Ethyl 3-bromo-5-fluoro-4-methylbenzoate is an organic compound notable for its unique molecular structure, which includes bromine and fluorine substituents on a methyl-substituted benzoate framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

Chemical Structure and Properties

The molecular formula of ethyl 3-bromo-5-fluoro-4-methylbenzoate is . The presence of halogen atoms (bromine and fluorine) is critical as they enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.10 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Ethyl 3-bromo-5-fluoro-4-methylbenzoate's biological activity is primarily linked to its ability to interact with various biological molecules. The halogen substituents may facilitate nucleophilic attacks, enhancing the compound's reactivity in biochemical pathways. This reactivity is crucial for its potential applications in drug development, particularly in inhibiting enzyme activity.

Biological Activity

Research indicates that ethyl 3-bromo-5-fluoro-4-methylbenzoate exhibits significant biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is essential for therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of antibacterial agents.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study investigated the interaction of ethyl 3-bromo-5-fluoro-4-methylbenzoate with DNA gyrase and topoisomerase IV from E. coli. The compound showed promising inhibition rates, comparable to known fluoroquinolone antibiotics, indicating its potential as a lead compound in antibiotic drug discovery .

Compound IC50 (µM) E. coli Gyrase IC50 (µM) E. coli Topo IV Ethyl 3-bromo-5-fluoro-4-methylbenzoate 2.91 4.80 Ciprofloxacin 0.49 2.71 - Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.